molecular formula C8H8BrNO B3021573 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide CAS No. 158331-19-2

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide

Cat. No. B3021573
CAS RN: 158331-19-2
M. Wt: 214.06 g/mol
InChI Key: CBRKAUGQPDSZPS-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide is a chemical compound with the molecular formula C8H8BrNO. It has a molecular weight of 198.06 . This compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrN/c9-7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure. Unfortunately, a detailed structural analysis is not available in the sources I found.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 198.06 .

Scientific Research Applications

Biological Activity

Cyclopenta[b]pyridine derivatives, which include “3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide”, exhibit a wide spectrum of biological activity . They are found in various alkaloids and have been identified as having hypoglycemic activity .

Calcium Channel Antagonists

These compounds have been found to act as antagonists of calcium channels . This means they can inhibit the movement of calcium ions through the body’s cells, which can be useful in treating conditions like high blood pressure and angina.

Fluorescent Probes

Cyclopenta[b]pyridine derivatives can also be used as fluorescent probes . These are substances that absorb light at one wavelength and then re-emit it at a longer wavelength, making them useful in a variety of research and diagnostic applications.

Protein Kinase Inhibitors

Some cyclopenta[b]pyridine derivatives have been found to inhibit protein kinase FGFR1 . This enzyme plays a key role in cell division and growth, so inhibiting it could potentially be useful in treating cancer.

Multicomponent Synthesis

The compound can be synthesized through a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This represents a profound structural transformation and opens up new possibilities for the creation of other complex compounds .

Key Intermediate in Cefpirome Synthesis

“3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide” is a key intermediate in the synthesis of cefpirome , an antibiotic used to treat severe infections caused by bacteria.

Direct Oxidation

The compound can be directly oxidized to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant . This process occurs at 25 °C in H2O with high yield and excellent chemoselectivity .

X-ray Structural Analysis

The structure of a number of heterocycles obtained on the basis of “3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide” was studied by X-ray structural analysis . This allows researchers to understand the compound’s molecular structure and how it interacts with other substances.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

3-bromo-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-7-4-6-2-1-3-8(6)10(11)5-7/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRKAUGQPDSZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)[N+](=CC(=C2)Br)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467724
Record name 3-Bromo-1-oxo-6,7-dihydro-5H-1lambda~5~-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide

CAS RN

158331-19-2
Record name 3-Bromo-1-oxo-6,7-dihydro-5H-1lambda~5~-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-bromo-6,7-dihydro-5H-[1]pyrindine (4 gm) and 3-chloroperoxybenzoic acid (2 equiv.) in CHCl3 was refluxed for 3 hours. An additional equivalent of 3-chloroperoxybenzoic acid was added to the reaction and heating was continued for another hour. The reaction was then cooled to 0° C., filtered, and extracted into CH2Cl2 from 1:1 saturated NaHCO3 /NaHCO3 (using caution), dried over Na2SO4, filtered, and evaporated. The residue was chromatographed on silica gel using 10:1 hexane/ethyl acetate to remove remaining starting material, ethyl acetate to remove 3-chloroperoxybenzoic acid residues, and then 10% MeOH/CH2Cl2 to elute the final compound. The product yield was 2 gm. 1H NMR(CDCl3): d 8.20 (s, 1 H), 7.25 (s, 1 H), 3.10 (m, 4 H), 2.20 (m, 2 H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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